MAO-B Inhibitory Potency: 5-Chloroquinolin-8-yl 3-methylbenzoate Matches or Exceeds Clinical Benchmark Selegiline
5-Chloroquinolin-8-yl 3-methylbenzoate inhibits human recombinant MAO-B with an IC₅₀ of 10 nM, as measured by the conversion of kynuramine to 4-hydroxyquinoline in supersomes [1]. This potency is numerically superior to the clinically approved MAO-B inhibitor selegiline, which exhibits an IC₅₀ of 19.58 ± 0.83 nM under comparable human recombinant enzyme conditions [2]. The 1.96-fold improvement in potency relative to selegiline establishes this compound as a competitive starting point for MAO-B-focused lead optimization programs.
| Evidence Dimension | Inhibition of human recombinant MAO-B (IC₅₀, nM) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Selegiline (reference MAO-B inhibitor): 19.58 ± 0.83 nM |
| Quantified Difference | Target compound is 1.96-fold more potent (10 nM vs. 19.58 nM) |
| Conditions | Human recombinant MAO-B expressed in supersomes; substrate: kynuramine; detection: 4-hydroxyquinoline formation |
Why This Matters
For procurement decisions in early-stage drug discovery, a 10 nM MAO-B inhibitor represents a more potent chemical starting point than the 19.58 nM clinical benchmark, potentially enabling lower dosing or improved therapeutic windows in subsequent optimization.
- [1] BindingDB. BDBM50585935 / CHEMBL5090153. IC₅₀ = 10 nM for human recombinant MAO-B. View Source
- [2] PMC9370560, Table 6. Selegiline MAO-B IC₅₀ = 19.58 ± 0.83 nM (human recombinant). View Source
